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Compound of Interest

3-(4-Bromo-3-fluorophenyl)-1,2-
Compound Name:
oxazol-5-amine

CAS No.: 1247391-94-1

Cat. No.: B1527272

Get Quote

\ J

A Note on the Target Compound: Initial searches for a PubChem entry and associated literature
for "3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine” did not yield a corresponding record.
This suggests the compound is not widely documented in public chemical databases. However,
a structurally related and pharmaceutically significant compound, (5R)-3-(4-Bromo-3-
fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, is well-characterized and serves as a
critical intermediate in drug development.

This guide will focus on this latter compound, CAS 444335-16-4, providing an in-depth
technical overview for researchers, scientists, and drug development professionals. The
structural distinction is critical: the requested molecule specifies a 1,2-oxazole (isoxazole) ring
with a primary amine, whereas the subject of this guide is a 1,3-oxazolidin-2-one with a
hydroxymethyl group.

Technical Guide: (5R)-3-(4-Bromo-3-fluorophenyl)-5-
(hydroxymethyl)-1,3-oxazolidin-2-one
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This document provides a comprehensive scientific overview of (5R)-3-(4-bromo-3-
fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, a chiral building block essential for the
synthesis of advanced pharmaceutical agents. We will explore its chemical identity, synthesis,
analytical characterization, and its pivotal role in medicinal chemistry.

Compound Identity and Physicochemical Properties

(5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a halogenated
aromatic oxazolidinone.[1] The "(5R)" designation is crucial, as the specific stereochemistry at
this position dictates its utility in asymmetric synthesis and its efficacy in forming the final active
pharmaceutical ingredient (API).[1] The presence of both bromine and fluorine atoms on the
phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and
potential for metabolic stability in a final drug product.[1]

Table 1: Physicochemical and Computed Properties

Property Value Source
CAS Number 444335-16-4 [2]
Molecular Formula C10HoBrFNO3 [2]
Molecular Weight 290.09 g/mol [2]

(5R)-3-(4-bromo-3-
fluorophenyl)-5-

IUPAC Name [2]
(hydroxymethyl)-1,3-

oxazolidin-2-one

Appearance White to yellow solid [3]

Refrigerator (2-8°C), sealed in
Storage - [3114]
dry conditions

XLogP3 (Computed) 1.6 [2]

SMILES C1CO 2]

| INChiKey | UGBKYDASQNOIHP-SSDOTTSWSA-N |[2] |
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Strategic Importance in Drug Development

This oxazolidinone is most notably a key intermediate in the synthesis of Tedizolid.[5] Tedizolid
is a second-generation oxazolidinone antibiotic used for treating acute bacterial skin and skin
structure infections (ABSSSI), including those caused by methicillin-resistant Staphylococcus
aureus (MRSA).

The core structure of this intermediate provides the necessary stereochemistry and the
substituted phenyl ring that ultimately binds to the bacterial 50S ribosomal subunit, inhibiting
protein synthesis.[6] Therefore, the purity and correct chirality of this building block are
paramount to the safety and efficacy of the final drug.
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Caption: Role as a key intermediate for the antibiotic Tedizolid.

Synthesis and Mechanistic Considerations

The synthesis of (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
requires precise control of stereochemistry. One effective and scalable method involves the
reaction of a carbamate with an enantiopure glycidyl derivative.

This protocol is adapted from established procedures for synthesizing chiral oxazolidinones.[7]
The choice of a strong, non-nucleophilic base like lithium tert-butoxide is critical to deprotonate
the carbamate nitrogen, facilitating its attack on the epoxide ring of glycidyl butyrate without
competing side reactions.

Step 1: Carbamate Deprotonation and Epoxide Opening

» Dissolve phenylmethyl N-(4-bromo-3-fluorophenyl)formate (1.0 eq) in a mixed solvent
system of tetrahydrofuran (THF) and dimethylformamide (DMF). The combination of a less
polar ether (THF) and a polar aprotic solvent (DMF) ensures solubility of both the starting
material and the charged intermediates.
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e Cool the solution to 0 °C in an ice bath. This temperature control is essential to manage the
exothermicity of the deprotonation and prevent side reactions.

e Slowly add lithium tert-butoxide (1.3 eq) to the solution. The excess base ensures complete
deprotonation of the carbamate.

 After stirring for 15-20 minutes, add (R)-glycidyl butyrate (1.1 eq) dropwise, maintaining the
temperature at 0 °C. The (R)-stereochemistry of the glycidyl derivative directly translates to
the desired (5R)-stereochemistry of the product. The butyrate is a good leaving group upon

cyclization.
Step 2: Intramolecular Cyclization and Work-up

» Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours to
ensure the intramolecular cyclization to the oxazolidinone ring is complete.

e Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

e Perform an aqueous work-up by extracting the product into ethyl acetate. Wash the organic
layer sequentially with water and brine to remove residual DMF and inorganic salts.

» Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Step 3: Purification

» Purify the crude product via silica gel column chromatography using a gradient of ethyl
acetate in hexanes to yield the pure (5R)-3-(4-bromo-3-fluorophenyl)-5-
(hydroxymeth)oxazolidin-2-one as a white solid.[7]
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Synthesis Workflow
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Caption: Key steps in the synthesis of the target oxazolidinone.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1527272/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-a-key-oxazolidinone-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quality Control and Analytical Characterization

Ensuring the chemical and enantiomeric purity of this intermediate is non-negotiable for its use
in API synthesis. Process-related impurities can arise from incomplete cyclization,
epimerization, or side reactions like debromination.[5] A multi-pronged analytical approach is
therefore required.

The primary goal is to separate and quantify the desired (5R)-enantiomer from its undesired
(5S)-enantiomer. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for
this class of compounds.[8]

e Instrumentation: HPLC system with a UV detector.

e Column: A polysaccharide-based chiral column (e.g., Lux Amylose-1 or Lux Cellulose-1). The
selection of the CSP is the most critical parameter, as its chiral pockets will differentially
interact with the two enantiomers.

» Mobile Phase: Polar organic mode using acetonitrile (ACN) or a combination of hexane and
isopropanol (IPA). A typical starting condition is 90:10 Hexane:IPA.

e Flow Rate: 1.0 mL/min.
o Temperature: 25 °C.
o Detection: UV at 254 nm.

o Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a
compatible solvent like methanol.

e Analysis: Inject the sample. The separation of enantiomers allows for the calculation of
enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers. The
standard for pharmaceutical intermediates is typically >99% ee.

NMR provides unambiguous structural confirmation and can detect impurities.
e Instrumentation: 400 MHz or higher NMR spectrometer.

o Solvent: Deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds).
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'H NMR: The proton spectrum should confirm all expected signals. For this compound,
characteristic signals include the aromatic protons (doublets and multiplets between 7.0-7.6
ppm), the diastereotopic protons of the oxazolidinone ring, and the hydroxymethyl group
protons.[7] A representative spectrum shows signals around & 7.53 (m, 2H), 7.15 (dd, 1H),
4.77 (m, 1H), 4.00 (m, 3H), and 3.77 (m, 1H).[7]

13C NMR: Confirms the carbon skeleton, including the critical carbonyl carbon of the
oxazolidinone ring (typically >150 ppm).

19F NMR: A single resonance confirms the presence and chemical environment of the
fluorine atom on the phenyl ring.

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF).

Method: A standard reversed-phase C18 column with a gradient of acetonitrile in water (often
with 0.1% formic acid) is typically used.

Analysis: The mass spectrometer provides the exact mass of the parent ion, confirming the
molecular formula. The characteristic isotopic pattern of bromine (*°Br and 8Br in an
approximate 1:1 ratio) will be visible in the mass spectrum, providing definitive evidence of
its presence.
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Analytical & QC Workflow
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Caption: Orthogonal analytical methods for quality control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1527272?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

